molecular formula C16H23NO5 B13060825 tert-Butyl 3-(2,5-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate

tert-Butyl 3-(2,5-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate

Cat. No.: B13060825
M. Wt: 309.36 g/mol
InChI Key: YGQUBIHCXIQJNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(2,5-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a dimethoxyphenyl group, and a hydroxyazetidine carboxylate moiety. Its molecular formula is C16H23NO5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2,5-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: This step involves the cyclization of a suitable precursor to form the azetidine ring.

    Introduction of the Dimethoxyphenyl Group: This step involves the attachment of the dimethoxyphenyl group to the azetidine ring through a substitution reaction.

    Addition of the tert-Butyl Group:

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2,5-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The dimethoxyphenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone or aldehyde, while substitution reactions can yield a variety of functionalized derivatives.

Scientific Research Applications

tert-Butyl 3-(2,5-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2,5-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl 3-(2,5-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate include:

  • tert-Butyl 3-(2,5-dimethoxyphenyl)urea
  • tert-Butyl 3-(2,5-dimethoxyphenyl)carbamate
  • tert-Butyl 3-(2,5-dimethoxyphenyl)amine

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H23NO5

Molecular Weight

309.36 g/mol

IUPAC Name

tert-butyl 3-(2,5-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate

InChI

InChI=1S/C16H23NO5/c1-15(2,3)22-14(18)17-9-16(19,10-17)12-8-11(20-4)6-7-13(12)21-5/h6-8,19H,9-10H2,1-5H3

InChI Key

YGQUBIHCXIQJNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2=C(C=CC(=C2)OC)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.